molecular formula C9H9FO2 B2755169 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one CAS No. 247230-94-0

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one

Cat. No.: B2755169
CAS No.: 247230-94-0
M. Wt: 168.167
InChI Key: GFYDYQHYABTTSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with a suitable propanone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenylpropanone derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one
  • 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
  • 1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one

Uniqueness

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased metabolic stability and potential biological activity . The compound’s versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-fluoro-2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYDYQHYABTTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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